synthesis and characterization of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
synthesis and characterization of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
Executive Summary
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive, technically-grounded protocol for the synthesis and detailed structural elucidation of a specific derivative, 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol. We will explore the causal chemistry behind the synthetic strategy, from the formation of the key thiosemicarbazide intermediate to its base-catalyzed intramolecular cyclization. Furthermore, this document establishes a self-validating framework for the characterization of the final compound using a suite of analytical techniques, including FT-IR, NMR, and Mass Spectrometry, providing researchers with the benchmark data required for structural confirmation.
Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique structural and electronic properties allow it to act as a potent pharmacophore, capable of engaging with various biological targets through hydrogen bonding and other non-covalent interactions. The incorporation of a thiol group at the C3 position and an aryl substituent at the N4 position introduces critical modulations to its steric and electronic profile, often enhancing its biological efficacy.[2][3] The target molecule, 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol, combines this potent heterocyclic core with a 2,4-dimethylphenyl moiety, a substitution pattern of interest in drug discovery for its potential to influence metabolic stability and receptor binding affinity. This guide serves as a foundational document for research teams aiming to synthesize this compound and its analogs for further investigation.
Synthetic Strategy and Mechanism
The synthesis of 4-aryl-4H-1,2,4-triazole-3-thiols is most effectively achieved through a two-step process. This pathway is predicated on the initial formation of a 4-aryl-thiosemicarbazide intermediate, which possesses the requisite atoms and connectivity to undergo a subsequent intramolecular cyclization to form the stable triazole ring.
Overall Reaction Scheme
The synthesis proceeds as follows:
-
Step 1: Reaction of formic acid with hydrazine hydrate to form formylhydrazine.
-
Step 2: Reaction of 2,4-dimethylphenyl isothiocyanate with formylhydrazine to yield the key intermediate, 1-formyl-4-(2,4-dimethylphenyl)thiosemicarbazide.
-
Step 3: Base-catalyzed intramolecular dehydrative cyclization of the thiosemicarbazide intermediate to yield the final product, 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol.
Mechanistic Rationale
The crucial step in this synthesis is the base-catalyzed cyclization. The use of a strong base, such as sodium hydroxide, is essential for deprotonating the amide nitrogen of the thiosemicarbazide intermediate. This generates a nucleophilic anion that readily attacks the thiocarbonyl carbon in an intramolecular fashion. The subsequent elimination of a water molecule (dehydration) results in the formation of the aromatic and thermodynamically stable 1,2,4-triazole ring.[5][6][7] This alkaline-mediated cyclization is a well-established and high-yielding method for constructing the 1,2,4-triazole-3-thiol system.[8][9]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Purity |
| 2,4-Dimethylaniline | C₈H₁₁N | 121.18 | Sigma-Aldrich | ≥98% |
| Carbon Disulfide | CS₂ | 76.14 | Sigma-Aldrich | ≥99% |
| Ammonia Solution | NH₄OH | 35.04 | Fisher | 28-30% |
| Lead(II) Nitrate | Pb(NO₃)₂ | 331.2 | Acros Organics | ≥99% |
| Formic Acid | HCOOH | 46.03 | Sigma-Aldrich | ≥98% |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | Sigma-Aldrich | 80% |
| Sodium Hydroxide | NaOH | 40.00 | Fisher | ≥97% |
| Hydrochloric Acid | HCl | 36.46 | Fisher | 37% (conc.) |
| Ethanol | C₂H₅OH | 46.07 | Fisher | 95% & Absolute |
Synthesis of 2,4-Dimethylphenyl isothiocyanate
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To a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, add 2,4-dimethylaniline (0.1 mol, 12.12 g) and 100 mL of ethanol.
-
Cool the mixture in an ice bath and add concentrated ammonia solution (15 mL) with stirring.
-
Slowly add carbon disulfide (0.11 mol, 6.6 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 4 hours at room temperature.
-
Prepare a solution of lead(II) nitrate (0.1 mol, 33.12 g) in 100 mL of water. Add this solution dropwise to the reaction mixture with vigorous stirring. A black precipitate of lead(II) sulfide will form.
-
Heat the mixture on a steam bath for 1 hour to complete the reaction.
-
Filter the hot solution to remove the precipitate. The filtrate contains the desired isothiocyanate. This crude ethanolic solution can often be used directly in the next step.
Synthesis of 1-Formyl-4-(2,4-dimethylphenyl)thiosemicarbazide (Intermediate)
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In a 250 mL round-bottom flask, reflux a mixture of formic acid (0.2 mol, 7.5 mL) and hydrazine hydrate (0.1 mol, 5.0 g) for 2 hours to prepare formylhydrazine.
-
To this solution, add the ethanolic solution of 2,4-dimethylphenyl isothiocyanate prepared in the previous step.
-
Reflux the resulting mixture for 6-8 hours.
-
Upon cooling, a solid product will precipitate. Filter the solid, wash with cold ethanol, and dry.
-
Recrystallize from ethanol to obtain pure 1-formyl-4-(2,4-dimethylphenyl)thiosemicarbazide.
Synthesis of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol (Final Product)
-
Suspend the dried thiosemicarbazide intermediate (0.05 mol) in 100 mL of an 8% aqueous sodium hydroxide solution.
-
Reflux the mixture for 4-6 hours with stirring. The solid will gradually dissolve as the cyclization proceeds.
-
After the reflux period, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Place the clear filtrate in an ice bath and acidify carefully with concentrated hydrochloric acid to a pH of 5-6.
-
The target compound will precipitate as a white or off-white solid.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then dry in a vacuum oven at 60 °C.
-
For further purification, the crude product can be recrystallized from ethanol.
Characterization and Structural Elucidation
The synthesized compound exists in a tautomeric equilibrium between the thiol and thione forms. Spectroscopic analysis will reflect the presence of both forms, although the thione form often predominates in the solid state.
Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point: A sharp melting point is indicative of high purity. (Literature values for similar compounds are typically in the range of 180-260 °C).[8][10]
-
Solubility: Sparingly soluble in water, soluble in DMSO and DMF.
Spectroscopic Data
The following table summarizes the expected data for structural confirmation.
| Technique | Expected Observations |
| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Aromatic C-H str.), ~2950 (Aliphatic C-H str.), ~2600-2550 (S-H str., weak), ~1610 (C=N str.), ~1500 (C=C str.), ~1270 (C=S str. of thione tautomer)[10][11] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, SH/NH, D₂O exchangeable), ~7.0-7.4 (m, 3H, Ar-H), ~2.3 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, Ar-CH₃). The broad singlet at low field confirms the acidic proton of the thiol/thione group.[8][12] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~168.0 (C=S), ~148.0 (C-SH), ~139.0, ~136.0, ~132.0, ~130.0, ~127.0, ~125.0 (Aromatic Carbons), ~20.5 (Ar-CH₃), ~17.0 (Ar-CH₃) |
| Mass Spec. (EI-MS) | C₁₀H₁₂N₄S, Calculated MW: 220.30. Expected m/z: 220 (M⁺), with characteristic fragmentation patterns. |
| Elemental Analysis | Calculated for C₁₀H₁₂N₄S: C, 54.52%; H, 5.49%; N, 25.43%. Found values should be within ±0.4%.[11] |
Potential Applications
Derivatives of 4-aryl-4H-1,2,4-triazole-3-thiol are extensively studied for a wide range of pharmacological activities. The title compound serves as a valuable scaffold for further chemical modification to develop novel agents with potential applications as:
-
Anticancer and Cytotoxic Agents [3]
-
Anti-inflammatory and Analgesic Drugs [13]
-
Corrosion Inhibitors and Agrochemicals [4]
Conclusion
This guide has detailed a reliable and reproducible two-step synthesis for 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol, beginning from commercially available starting materials. The methodology is built upon the robust chemical principle of base-catalyzed intramolecular cyclization of a thiosemicarbazide intermediate. We have provided a comprehensive framework for the structural and purity confirmation of the final product, including benchmark spectroscopic and analytical data. This document equips researchers in medicinal chemistry and drug development with the foundational knowledge and practical protocols necessary to synthesize and validate this important heterocyclic scaffold for further investigation and application.
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